N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 2,4-dihydroxyacetophenone. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydrazide group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide
- N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-5-methoxy-1H-imidazole-4-carbohydrazide
Uniqueness
N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C13H12N2O3S |
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Molecular Weight |
276.31g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-8(10-5-4-9(16)7-11(10)17)14-15-13(18)12-3-2-6-19-12/h2-7,16-17H,1H3,(H,15,18)/b14-8+ |
InChI Key |
RSAOLGBAGJISFG-RIYZIHGNSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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